Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 912635-60-0
VCID: VC3316949
InChI: InChI=1S/C15H17N3O2/c1-2-20-15(19)14-12-9-18(10-13(12)16-17-14)8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,16,17)
SMILES: CCOC(=O)C1=NNC2=C1CN(C2)CC3=CC=CC=C3
Molecular Formula: C15H17N3O2
Molecular Weight: 271.31 g/mol

Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate

CAS No.: 912635-60-0

Cat. No.: VC3316949

Molecular Formula: C15H17N3O2

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate - 912635-60-0

Specification

CAS No. 912635-60-0
Molecular Formula C15H17N3O2
Molecular Weight 271.31 g/mol
IUPAC Name ethyl 5-benzyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate
Standard InChI InChI=1S/C15H17N3O2/c1-2-20-15(19)14-12-9-18(10-13(12)16-17-14)8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,16,17)
Standard InChI Key MJFGNVPJJNQWKK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NNC2=C1CN(C2)CC3=CC=CC=C3
Canonical SMILES CCOC(=O)C1=NNC2=C1CN(C2)CC3=CC=CC=C3

Introduction

Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound that belongs to the pyrrolopyrazole class of heterocyclic compounds. These compounds are of significant interest in pharmaceutical and chemical research due to their diverse biological activities and potential applications in drug development.

Synthesis Methods

Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate can be synthesized through multi-step reactions involving the condensation of appropriate precursors. Common methods involve the use of hydrazine derivatives and suitable aldehydes or ketones to form the pyrazole ring, followed by cyclization to form the pyrrolopyrazole core.

Biological Activities

Pyrrolopyrazoles, including Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate, have been studied for their potential biological activities, which include:

  • Antimicrobial Activity: Some pyrrolopyrazoles exhibit antimicrobial properties, making them candidates for the development of new antibiotics.

  • Anticancer Activity: Research has shown that certain pyrrolopyrazoles can inhibit the growth of cancer cells, suggesting potential applications in oncology.

  • Neuroprotective Effects: There is evidence that some compounds in this class may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Data Table: Biological Activities of Pyrrolopyrazoles

Compound StructureBiological ActivityReference
Pyrrolopyrazole CoreAntimicrobial
5-Benzyl SubstitutionEnhanced Anticancer Activity
Ethyl Ester GroupImproved Solubility

Future Directions

Future research should focus on optimizing the synthesis process to improve yield and purity, as well as conducting comprehensive in vivo studies to assess the compound's efficacy and safety. Additionally, exploring modifications to the compound's structure could lead to enhanced biological activities and improved pharmacokinetic profiles. Collaboration between chemists and biologists will be crucial in advancing our understanding of this compound and its potential applications.

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